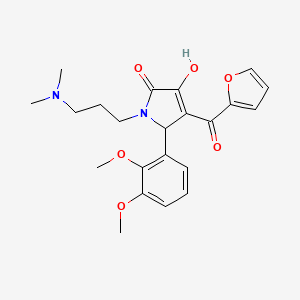![molecular formula C18H15N5OS B2453418 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956361-17-4](/img/structure/B2453418.png)
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Pyrazoles, on the other hand, are organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms. They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
Molecular Structure Analysis
Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrazoles, on the other hand, are characterized by the presence of two adjacent nitrogen atoms in the ring. The specific structure of “1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” would depend on the arrangement of these rings and the attached functional groups.Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” would depend on its specific structure.Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized as part of studies on derivatives involving benzo[d]thiazol and pyrazole, indicating its relevance in synthetic organic chemistry (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological Activity Studies
- Research has shown that derivatives of this compound, particularly those with a chloro group and a methoxy group, exhibit significant toxicity to various bacteria, highlighting its potential in antimicrobial applications (Uma et al., 2017).
- Another study explored the antimicrobial and antifungal effects of a similar compound, supporting its potential in biological applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Chemical Modification and Pharmacological Potential
- The inclusion of pyrazole and 1,2,4-triazole fragments into the structure of new substances, including derivatives of this compound, is known to influence the formation of certain types of activity, suggesting its role in developing pharmacologically active agents (Fedotov, Hotsulia, & Panasenko, 2022).
Anticancer Applications
- A study on the synthesis of novel compounds involving this chemical structure highlighted their potential in anticancer applications, indicating the compound's relevance in oncology research (Yakantham, Sreenivasulu, & Raju, 2019).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations of similar compounds have been performed, showcasing their potential in computational chemistry and drug design (Viji et al., 2020).
Synthesis of Schiff Bases
- The compound has been used in the synthesis of Schiff bases, highlighting its role in the development of novel chemical entities with potential biological activity (Puthran et al., 2019).
Future Directions
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-13-7-5-12(6-8-13)16-11-25-18(22-16)23-17(19)14(10-21-23)15-4-2-3-9-20-15/h2-11H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMFERRGOVXNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CC=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


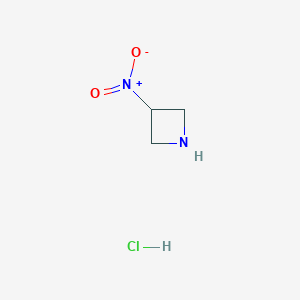
![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)
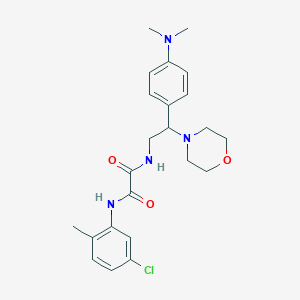
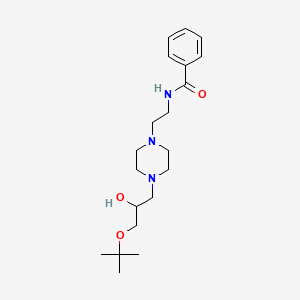
methanone](/img/structure/B2453345.png)



![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)
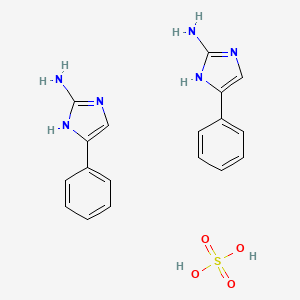
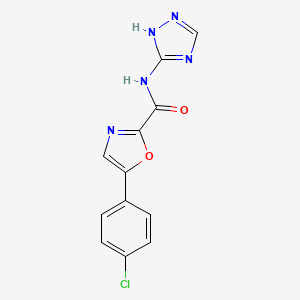
![N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2453356.png)
